Technical Guide: (4-Chloro-1,2-phenylene)dimethanol
Technical Guide: (4-Chloro-1,2-phenylene)dimethanol
This guide provides an in-depth technical analysis of (4-Chloro-1,2-phenylene)dimethanol (CAS 110706-49-5), a critical intermediate in the synthesis of functionalized benzoxaboroles (e.g., Tavaborole analogs) and a versatile linker in macromolecular chemistry.[1][2]
The Halogenated Ortho-Xylyl Scaffold in Drug Discovery
Molecular Identity & Physicochemical Profile
(4-Chloro-1,2-phenylene)dimethanol, also known as 4-chloro-1,2-bis(hydroxymethyl)benzene, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its value lies in the ortho-positioning of two hydroxymethyl groups combined with a para-chloro handle (relative to C1), enabling precise downstream functionalization—specifically cyclization to form benzoxaboroles or conversion into bis-electrophiles for macrocyclization.[1][2]
Datasheet Summary
| Property | Specification |
| CAS Number | 110706-49-5 |
| IUPAC Name | (4-Chloro-1,2-phenylene)dimethanol |
| Synonyms | 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70–74 °C (Isomer dependent, typically lower than non-chlorinated analog) |
| Solubility | Soluble in alcohols, THF, DMSO; Sparingly soluble in water |
| Key Hazard | Irritant (H315, H319, H335) |
Synthetic Pathway: The Reductive Strategy
The most robust synthetic route to CAS 110706-49-5 is the exhaustive reduction of 4-chlorophthalic anhydride.[1][2] While catalytic hydrogenation is possible, it often risks hydrodehalogenation (loss of the chlorine atom).[1][2] Therefore, stoichiometric hydride reduction is the industry standard for maintaining the halogen integrity.[1][2]
Core Reaction Logic
The transformation involves the reduction of a cyclic anhydride to a diol.[1][2] This proceeds via a lactone intermediate (phthalide), which is further reduced to the diol.[1][2]
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Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is the gold standard for laboratory scale due to its high reactivity.[1][2] For process scale, Sodium Borohydride (NaBH₄) activated with Lewis acids (e.g., BF₃[1][2]·OEt₂ or I₂) is preferred to avoid the pyrophoric hazards of LiAlH₄.[1][2]
Experimental Protocol: LiAlH₄ Reduction (Lab Scale)
This protocol is adapted from standard reductions of substituted phthalic anhydrides [1].[1][2]
Reagents:
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).[1][2]
-
Solubilization: Charge the flask with LiAlH₄ (suspended in anhydrous THF) and cool to 0°C in an ice bath.
-
Addition: Dissolve 4-chlorophthalic anhydride in THF. Add this solution dropwise to the LiAlH₄ suspension.[1][2][3]
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.
-
Fieser Quench (Critical Safety): Cool to 0°C. Quench carefully with the "1:1:3" rule:
-
Work-up: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if necessary.
Visualization: Synthetic Workflow
Caption: Step-wise reduction of 4-chlorophthalic anhydride to the target diol.
Strategic Application: The Benzoxaborole Connection
The primary utility of CAS 110706-49-5 is as a precursor to Benzoxaboroles , a class of boron-heterocycles with potent antifungal and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).[1][2]
Mechanism of Scaffold Utility
The diol provides the necessary 1,2-benzylic framework.[1][2] While Tavaborole contains a fluorine atom, the 4-chloro analog is used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability.[1][2]
Conversion Logic:
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Activation: The diol is converted to a di-halide (e.g., dibromide using PBr₃).[1][2]
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Cyclization: The di-halide undergoes borylation/cyclization, often involving a protecting group strategy or direct lithiation if the chlorine is preserved.[1][2]
Downstream Protocol: Synthesis of the Bis(bromomethyl) Linker
Researchers frequently convert the diol to 4-chloro-1,2-bis(bromomethyl)benzene , a highly reactive electrophile used to "staple" peptides or create macrocycles.[1][2]
Reaction:
Key Insight: The 4-chloro substituent deactivates the ring slightly compared to the unsubstituted analog, making the resulting benzyl bromide less prone to immediate polymerization but still highly reactive toward nucleophiles (amines/thiols).[1][2]
Visualization: Downstream Utility
Caption: Divergent utility of the diol in medicinal chemistry and peptide engineering.[1][2]
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
| Method | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.5–4.6 ppm (Singlet or split, 4H) | Represents the two benzylic -CH₂- groups.[1][2] |
| ¹H NMR (DMSO-d₆) | δ 5.1–5.3 ppm (Broad, 2H) | Hydroxyl (-OH) protons (exchangeable with D₂O).[1][2] |
| ¹H NMR (DMSO-d₆) | δ 7.2–7.5 ppm (Multiplet, 3H) | Aromatic protons.[1][2] Pattern confirms 1,2,4-substitution.[1][2] |
| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad) | Strong O-H stretch.[1][2] |
| LC-MS | [M-H]⁻ 171.1 or [M+Na]⁺ 195.1 | Mass confirmation (Chlorine isotope pattern ³⁵Cl/³⁷Cl visible).[1][2] |
Safety & Handling
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Incompatibility: Strong oxidizing agents (can oxidize alcohols to aldehydes/acids violently).[1][2]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Waste: Chlorinated organic waste streams.[1][2] Do not mix with aqueous alkaline waste streams without neutralization.[1][2]
References
-
Heterocycles. (2009).[1][2][3] Synthesis of Benzoxaboroles. Vol 77, pp. 991-1005.[1][2][3] [1][2]
-
Google Patents. (1989).[1][2] US Patent 4863946A: Synthesis of substituted phthalyl alcohols.[1][2]
-
PubChem. (2024).[1][2] Compound Summary: 4-Chloro-1,2-benzenedimethanol.[1][2] [1][2]
Sources
- 1. 6964-62-1,8-Hydroxy-2-methyl-7-[phenyl(phenylamino)methyl]quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 110706-48-4|(3-Chloro-1,2-phenylene)dimethanol| Ambeed [ambeed.com]
